molecular formula C11H13NO3 B1394654 Methyl 3-(3-azetidinyloxy)benzoate CAS No. 1219976-96-1

Methyl 3-(3-azetidinyloxy)benzoate

Cat. No. B1394654
M. Wt: 207.23 g/mol
InChI Key: QDOQIDLBFUTRFK-UHFFFAOYSA-N
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Description

“Methyl 3-(3-azetidinyloxy)benzoate” is a synthetic organic compound that belongs to the family of benzoic acid esters. It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 .


Physical And Chemical Properties Analysis

“Methyl 3-(3-azetidinyloxy)benzoate” has a predicted boiling point of 325.2±32.0 °C and a predicted density of 1.188±0.06 g/cm3 . Its pKa is predicted to be 9.30±0.40 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Methyl 3-(3-azetidinyloxy)benzoate plays a role in the synthesis of pharmaceutical compounds. For instance, compounds derived from reactions involving this chemical have shown potential in anti-inflammatory activities. Such compounds include N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Chemical Synthesis and Materials Science

  • In materials science, variants of methyl benzoate, like methyl 3,4,5-trishydroxybenzoate, have been utilized in the design and synthesis of novel materials. For instance, these compounds have been used in the creation of spherical supramolecular dendrimers that exhibit unique liquid-crystalline phases, highlighting their potential in advanced materials development (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Biological Studies and Ecology

  • Methyl benzoate, a related compound, is significant in biological studies. For example, it is the most abundant scent compound in snapdragon flowers and plays a crucial role in attracting pollinators. The biosynthesis and emission of methyl benzoate in these flowers have been studied extensively, offering insights into plant ecology and the interaction between plants and pollinators (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).

Environmental and Chemical Analysis

  • In chemical analysis, research has been conducted on the reduction of methyl benzoate and benzoic acid on specific catalysts like yttrium oxide. Such studies are important for understanding chemical reactions and processes, which can be applied in various industrial and environmental contexts (King & Strojny, 1982).

Safety And Hazards

“Methyl 3-(3-azetidinyloxy)benzoate” is classified as an irritant .

properties

IUPAC Name

methyl 3-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-9(5-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQIDLBFUTRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-azetidinyloxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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